molecular formula C17H23FO3 B1326154 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorovalerophenone CAS No. 898786-15-7

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorovalerophenone

Cat. No.: B1326154
CAS No.: 898786-15-7
M. Wt: 294.36 g/mol
InChI Key: WTKIHBUKFVSNKO-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorovalerophenone is a synthetic organic compound characterized by the presence of a dioxane ring and a fluorinated valerophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5,5-dimethyl-1,3-dioxane-2-one with a fluorinated benzaldehyde under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorovalerophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorovalerophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorovalerophenone involves its interaction with specific molecular targets. The dioxane ring and fluorinated valerophenone moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorovalerophenone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FO3/c1-17(2)11-20-16(21-12-17)9-4-3-8-15(19)13-6-5-7-14(18)10-13/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKIHBUKFVSNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645932
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-15-7
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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